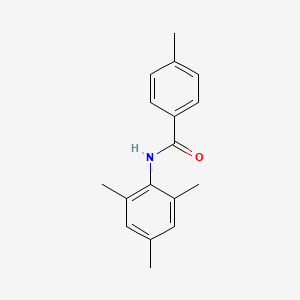

4-methyl-N-(2,4,6-trimethylphenyl)benzamide

Description

4-Methyl-N-(2,4,6-trimethylphenyl)benzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group and a 2,4,6-trimethylphenyl (mesityl) amine moiety. The mesityl group introduces significant steric bulk and electron-donating effects due to its three methyl substituents, which influence the compound's physicochemical properties, such as solubility, crystallinity, and reactivity.

Properties

IUPAC Name |

4-methyl-N-(2,4,6-trimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-11-5-7-15(8-6-11)17(19)18-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSRYDZISXHLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971124 | |

| Record name | 4-Methyl-N-(2,4,6-trimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5575-06-4, 86489-65-8 | |

| Record name | 4-Methyl-N-(2,4,6-trimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4,4',6'-TETRAMETHYLBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,4,6-trimethylphenyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-methyl-N-(2,4,6-trimethylphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The table below highlights key structural analogs and their substituent-driven properties:

Key Observations:

Physicochemical and Analytical Properties

- Collision Cross-Section (CCS) : 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide exhibits a CCS of 162.4 Ų for [M+H]+ , a metric useful for mass spectrometry differentiation. The target compound’s CCS is unreported but likely higher due to additional methyl groups.

- LogP and Lipophilicity : 2-Bromo-N-[4-(mesitylsulfamoyl)phenyl]benzamide (LogP = 5.41) shows high lipophilicity, suggesting the target compound may also exhibit significant hydrophobicity due to its mesityl group.

- Crystallinity : 4-Methoxy-N-methylbenzamide forms hydrogen-bonded chains , whereas the target’s mesityl group may promote tighter molecular packing, though experimental data are lacking.

Biological Activity

4-methyl-N-(2,4,6-trimethylphenyl)benzamide is a compound that has garnered interest in various biological research contexts due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

- Molecular Formula : C13H17N

- Molecular Weight : 201.28 g/mol

- IUPAC Name : this compound

- CAS Number : 675021

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways:

- Target Enzymes : Potential inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses.

- Cellular Pathways : The compound may modulate pathways related to cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.

Biological Activity Overview

Research into the biological activity of this compound suggests several key areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases.

- Cytotoxicity : In cancer studies, the compound's cytotoxic effects have been evaluated against several cancer cell lines.

Antimicrobial Activity

A study published in PubChem highlighted the compound's effectiveness against specific pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity compared to standard antibiotics.

Anti-inflammatory Studies

In a series of experiments focusing on inflammation models, the compound was tested for its ability to inhibit COX-2 expression in macrophages:

- Experimental Setup : Macrophage cells were treated with lipopolysaccharide (LPS) to induce inflammation and then treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in COX-2 levels was observed, with significant inhibition at concentrations above 10 µM.

Cytotoxicity Assays

The cytotoxic effects were evaluated using several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl-N-(2,4,6-trimethylphenyl)benzamide with high purity?

- Methodological Answer : The synthesis typically involves coupling 2,4,6-trimethylaniline with 4-methylbenzoyl chloride under anhydrous conditions. Key steps include:

- Acylation : React 2,4,6-trimethylaniline with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C for 1–2 hours.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed via - and -NMR (as shown in Figures S9 and S10 of supporting data for related analogs) .

- Yield Optimization : Maintain stoichiometric control (1:1.2 molar ratio of aniline to acyl chloride) to minimize byproducts.

Q. How can researchers optimize crystallization of this compound for X-ray diffraction studies?

- Methodological Answer : Crystallization conditions are influenced by steric hindrance from the 2,4,6-trimethylphenyl group. Recommended approaches:

- Solvent Selection : Use slow evaporation in a 1:1 mixture of ethyl acetate and hexane at 4°C to promote single-crystal growth.

- Temperature Control : Gradual cooling from 50°C to room temperature reduces lattice defects.

- Structural Precedents : Analogous N-(2,4,6-trimethylphenyl)benzamides crystallize in monoclinic systems (e.g., P2/c space group) with defined torsion angles between the amide and aryl groups, as observed in related compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR (400 MHz in CDCl) resolves methyl group signals: aromatic protons appear as singlets (δ 6.8–7.2 ppm), while N–H protons are observed at δ 8.1–8.3 ppm. -NMR confirms the carbonyl signal at ~168 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1650 cm and N–H bend at ~1550 cm validate the amide bond.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 282.16).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

- Methodological Answer : Contradictions often arise from polymorphism or solvent effects. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in the amide bond) by acquiring spectra at 25°C and 60°C.

- DFT Calculations : Compare experimental -NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

- Crystallographic Validation : Use single-crystal XRD to correlate observed bond lengths (e.g., C–O = 1.22 Å) with theoretical models .

Q. How do steric effects from the 2,4,6-trimethylphenyl group influence reactivity in amide bond formation?

- Methodological Answer : Steric hindrance slows acylation kinetics. Experimental workarounds:

- Activation Reagents : Use HOBt/DCC to enhance coupling efficiency.

- Kinetic Analysis : Monitor reaction progress via in-situ IR to track carbonyl consumption.

- Comparative Studies : Substituent effects reduce reaction rates by ~30% compared to unsubstituted phenyl analogs, as shown in kinetic studies of similar benzamides .

Q. What crystallographic differences exist between this compound and its halogenated analogs?

- Methodological Answer : A comparative analysis reveals:

| Parameter | 4-Methyl Derivative (This Compound) | Chloro Analog (TMPDCA) |

|---|---|---|

| Crystallographic System | Monoclinic | Triclinic |

| Space Group | P2/c | P |

| Dihedral Angle (Amide) | 12.5° | 18.7° |

| Hydrogen Bonding | N–H⋯O (2.85 Å) | N–H⋯Cl (3.12 Å) |

- Halogenation increases dihedral angles due to enhanced van der Waals interactions, altering packing efficiency .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with bacterial PPTase enzymes (PDB: 3Q8U) to simulate binding. The trifluoromethyl group in analogs shows hydrophobic interactions with Leu152 and Val189 residues .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with antibacterial IC data from related benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.